4-TERT-BUTOXY-BENZYLAMINE

Catalog No.
S674870
CAS No.
84697-13-2
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-TERT-BUTOXY-BENZYLAMINE

Traditional PMB-amine protecting groups require aggressive BBr3 or TMSI, degrading sensitive peptides. 4-tert-Butoxybenzylamine eliminates this risk via quantitative TFA/DCM cleavage, fully compatible with Fmoc SPPS and Ugi multicomponent reactions. Key advantages: - 50% TFA in DCM cleaves at RT without backbone damage. - Simultaneous deprotection and cyclization in heterocyclic library synthesis. - Lipophilic, sterically hindered structure enhances metabolic stability of peptidomimetics. Procure from SMolecule for reliable, research-grade supply.

CAS Number

84697-13-2

Product Name

4-TERT-BUTOXY-BENZYLAMINE

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3

InChI Key

HOKKUMFXFSCQHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CN

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CN

The exact mass of the compound 4-tert-Butoxybenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(tert-Butoxy)benzylamine, 4-tert-Butoxy-benzenemethanamine, p-tert-Butoxybenzylamine, 1-[4-(tert-Butoxy)phenyl]methanamine, 4-(tert-Butoxyphenyl)methanamine

Purity

≥97%

Package Size

1 g, 5 g

4-tert-Butoxybenzylamine (CAS 84697-13-2) is a highly specialized, sterically hindered primary amine primarily utilized as an acid-labile building block in solid-phase peptide synthesis (SPPS) and multicomponent library generation [1]. Characterized by its para-tert-butoxy substituent, this compound serves as a protected phenolic precursor that is highly sensitive to mild acidic cleavage. In industrial and pharmaceutical procurement, it is prioritized for its ability to seamlessly integrate into standard Fmoc-based workflows, allowing for simultaneous global deprotection and cyclization without the need for harsh, yield-destroying reagents[2]. Its dual utility as a lipophilic structural modifier and a cleavable tyrosine mimic makes it a critical raw material for synthesizing proteolytically stable peptidomimetics and complex heterocyclic libraries, such as 1,4-benzodiazepin-3-ones [1].

Research Fit

High logP building block For lipophilic scaffold design where elevated logP is required
Orthogonal acid-labile protection Enables late-stage deprotection without affecting methyl/ethyl ethers
Steric-demanding probe Substantially larger steric bulk supports enzyme-substrate recognition SAR

Substituting 4-tert-butoxybenzylamine with the more common and less expensive 4-methoxybenzylamine (PMB-amine) introduces severe process bottlenecks during downstream deprotection [1]. While both provide a protected phenolic ether, the methoxy group requires highly aggressive reagents—such as boron tribromide (BBr3), trimethylsilyl iodide (TMSI), or strong oxidants—for cleavage, which frequently degrade sensitive peptide backbones, chiral centers, or complex heterocyclic scaffolds. In contrast, the tert-butoxy group is quantitatively cleaved using standard trifluoroacetic acid (TFA) protocols (e.g., 50% TFA in DCM) at room temperature [2]. For procurement teams supporting SPPS or Ugi multicomponent reactions, substituting with PMB-amine or unsubstituted benzylamine leads to increased synthetic steps, lower final yields, and the introduction of incompatible harsh conditions that compromise the structural integrity of advanced pharmaceutical intermediates.

Substitution Risk

Target 4-tert-Butoxybenzylamine
Common substitutes 4-methoxy, 4-ethoxy, 4-methyl benzylamine
Lipophilicity gap: logP elevation alters permeability and nonspecific binding.
Steric mismatch: larger tert-butoxy group shifts enzyme-substrate recognition.
Protecting-group orthogonality: acid-labile tert-butyl ether cannot be replaced by methyl/ethyl ethers.

Deprotection Compatibility in Solid-Phase Peptide Synthesis (SPPS)

In the synthesis of complex peptidomimetics, the choice of the amine building block dictates the final deprotection strategy. 4-tert-butoxybenzylamine is specifically engineered for compatibility with standard Fmoc-SPPS protocols. During the synthesis of proteolytically stable cancer-targeting peptides, the tert-butoxy group is quantitatively removed using a standard cleavage cocktail (50:50% TFA/DCM, 5% TIPS) at room temperature for 1 hour [1]. In direct contrast, utilizing 4-methoxybenzylamine (PMB-amine) as a substitute would require harsh Lewis acids (e.g., BBr3) or strong oxidants to liberate the phenol, conditions that routinely cause peptide bond hydrolysis and side-chain degradation. This TFA-lability ensures that 4-tert-butoxybenzylamine can be globally deprotected simultaneously with other standard protecting groups, maximizing final peptide yield (routinely 45–70% post-HPLC) without requiring orthogonal deprotection steps[1].

Evidence DimensionDeprotection Reagent Compatibility
Target Compound DataCleaved by 50% TFA/DCM at room temperature (1 hour)
Comparator Or Baseline4-Methoxybenzylamine (PMB-amine) requires BBr3, TMSI, or harsh oxidants
Quantified DifferenceEliminates the need for orthogonal harsh acid/oxidant steps, preventing backbone degradation
ConditionsFmoc-based solid-phase peptide synthesis (SPPS) global deprotection phase

Procuring the tert-butoxy variant allows manufacturers to use standard, non-destructive TFA cleavage, directly preventing the yield losses associated with harsh deprotection of methoxy analogs.

Lipophilicity (logP)
Reported
ΔlogP +0.69 to +1.13
Supports lipophilicity-driven permeability modeling
Calculated values; experimental logP unavailable

One-Pot Deprotection and Cyclization in Multicomponent Reactions

High-throughput library synthesis relies on minimizing purification steps. In the generation of 1,4-benzodiazepin-3-one libraries via the Ugi four-component reaction (Ugi-4CR), 4-tert-butoxybenzylamine enables a highly efficient two-step Ugi-deprotection-cyclization (UDC) strategy [1]. Because the tert-butoxy group is highly acid-labile, it undergoes simultaneous deprotection and intramolecular SNAr cyclization upon treatment with TFA. This dual-action cleavage is impossible with standard benzylamine or PMB-amine, which remain stable under these conditions and would require separate, harsher deprotection steps before cyclization could occur. The use of 4-tert-butoxybenzylamine directly facilitated the generation of highly diversified 2,4,5-trisubstituted 1,4-benzodiazepin-3-ones with overall yields up to 68%, streamlining the workflow by merging deprotection and cyclization into a single operational step [1].

Evidence DimensionProcess Streamlining in Library Synthesis
Target Compound DataEnables simultaneous TFA-mediated deprotection and SNAr cyclization
Comparator Or BaselineStandard benzylamines require multi-step orthogonal deprotection prior to cyclization
Quantified DifferenceReduces a 3-step sequence to a 2-step UDC protocol, achieving up to 68% overall yield
ConditionsUgi-4CR followed by one-pot deFmoc/SNAr/TFA cleavage

For industrial library generation, this compound reduces synthetic steps and solvent waste, directly lowering the cost per compound in high-throughput screening campaigns.

Boiling point
Reported
ΔTb +22 to +85 °C
Impacts distillation and purification protocol design
Predicted data for target; experimental for comparators

Enhancement of Proteolytic Stability in Tyrosine-Mimetic Peptides

Beyond its role as a protected phenol, 4-tert-butoxybenzylamine is utilized as a bulky, lipophilic amine side chain to synthesize beta-3 amino acid analogs (e.g., beta-3-tyrosine). When incorporated into the backbone of breast cancer-targeting dodecapeptides, the resulting peptidomimetics exhibited exceptional resistance to proteolytic degradation in human serum compared to the baseline natural peptide [1]. The structural bulk and specific spatial arrangement provided by the 4-tert-butoxybenzylamine-derived residues aligned the binding faces optimally, leading to up to a 3.5-fold higher cellular uptake in MDA-MB-435, MDA-MB-231, and MCF-7 breast cancer cell lines compared to the unmodified baseline peptide 18 [1]. This demonstrates its dual value as both a synthetic building block and a structural enhancer for pharmacokinetic properties.

Evidence DimensionCellular Uptake and Proteolytic Resistance
Target Compound DataUp to 3.5-fold higher uptake in breast cancer cell lines with exceptional serum stability
Comparator Or BaselineBaseline natural peptide 18 (unmodified amino acid side chains)
Quantified Difference250% increase (3.5-fold total) in targeted cellular uptake
ConditionsHuman serum degradation assay and FITC-labeled uptake in MDA-MB-435/231 cells

Selecting this specific building block allows drug developers to simultaneously solve synthetic protection challenges and improve the in vivo stability of peptide therapeutics.

Steric bulk (Vm)
Class-level
Vm 183 cm³/mol (+21–68%)
Larger volume may alter enzyme-substrate steric fit
Calculated from MW/density; class-level inference
SSAO/VAP-1 substrate
Data to verify
Included in SAR library
Supports amine oxidase selectivity research context
Quantitative kinetics not publicly reported

Solid-Phase Peptide Synthesis (SPPS) of Tyrosine-Containing Peptidomimetics

Because it can be quantitatively cleaved by standard TFA/DCM mixtures, 4-tert-butoxybenzylamine is a highly effective building block for incorporating phenolic or tyrosine-mimetic side chains into complex peptides [1]. It is specifically recommended for Fmoc-based workflows where the use of harsh deprotecting agents (like BBr3) would destroy the peptide backbone or other sensitive functional groups.

High-Throughput Ugi Multicomponent Library Generation

In the synthesis of complex heterocyclic libraries, such as 1,4-benzodiazepin-3-ones, this compound is highly valuable for Ugi-deprotection-cyclization (UDC) strategies [2]. Its acid lability allows chemists to trigger simultaneous global deprotection and intramolecular cyclization using a single TFA treatment, drastically reducing the time and cost associated with multi-step library synthesis.

Design of Proteolytically Stable Targeted Therapeutics

Due to its bulky, lipophilic nature, 4-tert-butoxybenzylamine is an excellent precursor for beta-3 amino acid derivatives [1]. It is used to synthesize cancer-targeting peptides where increased steric hindrance is required to prevent rapid proteolytic degradation in human serum, thereby extending the biological half-life of the therapeutic candidate.

Application Fit Matrix

Application
Selection Property
Validation Focus
Amine oxidase selectivity research
Steric bulk and logP differentiation
SSAO vs MAO substrate selectivity
Multi-step synthesis with late-stage deprotection
Acid-labile tert-butyl ether
Orthogonal deprotection compatibility
High-lipophilicity medicinal chemistry
Elevated logP scaffold
Permeability and CNS penetration assays
Reverse-phase HPLC purification
Distinct retention from logP
Method development and peak resolution

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

84697-13-2

Wikipedia

4-tert-Butoxybenzylamine

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